molecular formula C8H9FS B14770756 (2-Fluoro-6-methylphenyl)(methyl)sulfane

(2-Fluoro-6-methylphenyl)(methyl)sulfane

Cat. No.: B14770756
M. Wt: 156.22 g/mol
InChI Key: DHLDJNXDOSWSGT-UHFFFAOYSA-N
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Description

(2-Fluoro-6-methylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H9FS. It is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a methylsulfane group. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methylphenyl)(methyl)sulfane typically involves the reaction of 2-fluoro-6-methylphenyl halides with methylthiolate anions. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. Common solvents used in this reaction include dimethyl sulfoxide and tetrahydrofuran. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Regeneration of the sulfane form.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-6-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methylphenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to its target, while the methylsulfane group can modulate its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-6-methoxy-3-methylphenyl)(methyl)sulfane: Similar structure with a methoxy group instead of a methyl group.

    (6-Fluoro-2-methoxy-3-methylphenyl)(methyl)sulfane: Similar structure with different positioning of the methoxy and methyl groups.

Uniqueness

(2-Fluoro-6-methylphenyl)(methyl)sulfane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methylsulfane group provides a distinct combination of electronic and steric effects, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H9FS

Molecular Weight

156.22 g/mol

IUPAC Name

1-fluoro-3-methyl-2-methylsulfanylbenzene

InChI

InChI=1S/C8H9FS/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3

InChI Key

DHLDJNXDOSWSGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)SC

Origin of Product

United States

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